molecular formula C12H14O B1325469 Cyclopropyl 2,6-dimethylphenyl ketone CAS No. 870002-28-1

Cyclopropyl 2,6-dimethylphenyl ketone

Cat. No. B1325469
M. Wt: 174.24 g/mol
InChI Key: KTGJMZINBPMLEJ-UHFFFAOYSA-N
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Description

Cyclopropyl 2,6-dimethylphenyl ketone is a chemical compound with the molecular formula C12H14O . It has a molecular weight of 174.24 .


Synthesis Analysis

The synthesis of cyclopropyl ketones, including Cyclopropyl 2,6-dimethylphenyl ketone, can be challenging due to the complex molecular architectures containing cyclopropanes . A recent study describes a SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes . This process shows a broad substrate scope and delivers a library of decorated cyclopentenes with loadings of SmI2 as low as 15 mol % .


Molecular Structure Analysis

The InChI code for Cyclopropyl 2,6-dimethylphenyl ketone is 1S/C12H14O/c1-8-4-3-5-9(2)11(8)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3 .


Chemical Reactions Analysis

Cyclopropyl ketones, including Cyclopropyl 2,6-dimethylphenyl ketone, can undergo SmI2-catalyzed intermolecular radical coupling with alkynes . This process delivers a library of decorated cyclopentenes .


Physical And Chemical Properties Analysis

Cyclopropyl 2,6-dimethylphenyl ketone is a colorless oil . It has a molecular weight of 174.24 .

Scientific Research Applications

  • Catalytic Applications : Cyclopropyl ketones, including derivatives like Cyclopropyl 2,6-dimethylphenyl ketone, are used in gold(I)-catalyzed asymmetric cycloaddition reactions. This process efficiently obtains optically active cyclopropyl ketones, which have broad applications in synthesis (Zhang & Zhang, 2012).

  • Computational Chemistry Studies : Computational studies using density functional theory have been conducted to understand the mechanisms of reactions involving cyclopropyl ketones, such as their cycloaddition with isocyanides (Wu, Xu, & Xie, 2005).

  • Synthesis of Complex Molecules : Cyclopropyl ketones are key intermediates in forming densely functionalized cyclopentane products, useful in the synthesis of various complex molecules (Liu & Montgomery, 2006).

  • Photocatalysis Research : The derivatives of cyclopropyl phenyl ketone, including Cyclopropyl 2,6-dimethylphenyl ketone, can be used in photocatalytic systems for initiating formal [3+2] reactions with olefins, leading to the creation of substituted cyclopentane ring systems (Lu, Shen, & Yoon, 2011).

  • Diels-Alder Reactions : Cyclopropyl ketones, including Cyclopropyl 2,6-dimethylphenyl ketone, are used in Diels-Alder reactions, exhibiting high reactivity and selectivity, providing a versatile method for creating complex molecular structures (Fisher, Smith, & Fox, 2013).

  • Solid Acid Catalysis : These ketones have been used in studies related to solid acid catalysts for one-pot acetalization reactions, important in the synthesis of various organic compounds (Thomas, Prathapan, & Sugunan, 2005).

  • Homogeneous Catalysis : Cyclopropyl ketones are used in homogeneous catalysis, particularly in asymmetric additions and functionalization reactions (Nicolas, Roisnel, Maux, & Simonneaux, 2009).

  • Ring-Opening Reactions : These compounds are crucial in studying ring-opening reactions, offering insights into reaction mechanisms and pathways (Venkatesh, Ila, Junjappa, Mathur, & Huch, 2002).

  • Lewis Acid Mediated Reactions : They are involved in Lewis acid-mediated reactions, which is an essential area in organic chemistry for synthesizing various heterocyclic compounds (Yang & Shi, 2005).

  • Organocatalytic Reactions : Cyclopropyl ketones are used in organocatalytic rearrangements, expanding the scope of hydrogen borrowing catalysis and enabling the formation of complex molecular structures (Zhang et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, Cyclopropyl phenyl ketone, indicates that it is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

Future Directions

The study of SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes lays further groundwork for the future use of the classical reagent SmI2 in contemporary radical catalysis . This process shows a broad substrate scope and delivers a library of decorated cyclopentenes .

properties

IUPAC Name

cyclopropyl-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-4-3-5-9(2)11(8)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGJMZINBPMLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642495
Record name Cyclopropyl(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 2,6-dimethylphenyl ketone

CAS RN

870002-28-1
Record name Cyclopropyl(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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